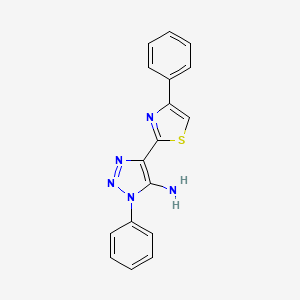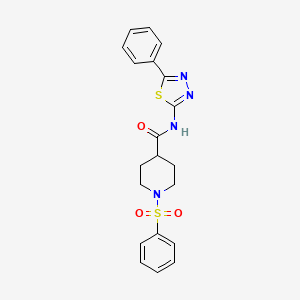
1-(phenylsulfonyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(phenylsulfonyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide, also known as PTPRZ1 inhibitor, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been found to have promising results in scientific research studies, particularly in the field of cancer research. In
Wirkmechanismus
1-(phenylsulfonyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide inhibits the activity of this compound by binding to its catalytic domain. This compound is a transmembrane protein tyrosine phosphatase that regulates various cellular processes, including cell growth, migration, and differentiation. Overexpression of this compound has been linked to cancer progression, and inhibition of its activity has been shown to reduce cancer cell proliferation and migration.
Biochemical and Physiological Effects
Inhibition of this compound by this compound has been found to have several biochemical and physiological effects. In cancer cells, it reduces cell proliferation and migration, leading to decreased tumor growth and metastasis. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been found to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(phenylsulfonyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide in lab experiments is its specificity for this compound. This allows for targeted inhibition of this protein, reducing the risk of off-target effects. In addition, its ability to enhance the efficacy of chemotherapy drugs makes it a potential adjuvant therapy for cancer treatment.
One limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration schedule for this compound.
Zukünftige Richtungen
There are several future directions for the use of 1-(phenylsulfonyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide in scientific research. One direction is the development of more potent and selective this compound inhibitors. Another direction is the investigation of the use of this compound in combination with other cancer therapies, such as immunotherapy. Additionally, further studies are needed to determine the optimal dosage and administration schedule for this compound in vivo.
Synthesemethoden
The synthesis of 1-(phenylsulfonyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide involves the reaction of 5-phenyl-1,3,4-thiadiazol-2-amine with piperidine-4-carboxylic acid, followed by the addition of phenylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
1-(phenylsulfonyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide has been found to have potential therapeutic applications in cancer research. Specifically, it has been shown to inhibit the activity of protein tyrosine phosphatase receptor type Z1 (this compound), which is overexpressed in many types of cancer, including glioblastoma, breast cancer, and lung cancer. Inhibition of this compound has been found to reduce the growth and migration of cancer cells, making it a promising target for cancer therapy.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c25-18(21-20-23-22-19(28-20)16-7-3-1-4-8-16)15-11-13-24(14-12-15)29(26,27)17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOQNCLESRAMKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NN=C(S2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{2,5-dimethyl-3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B5236809.png)

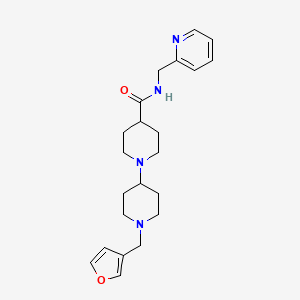
![N-(2-chlorophenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamide](/img/structure/B5236826.png)
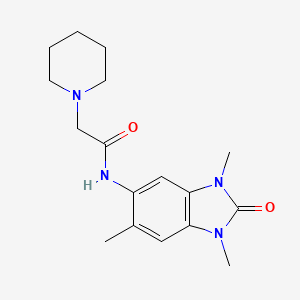
![N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]acetamide}](/img/structure/B5236841.png)
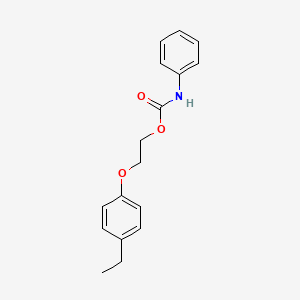
![N-({4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}sulfonyl)acetamide](/img/structure/B5236860.png)
![N,N-diethyl-1-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5236863.png)
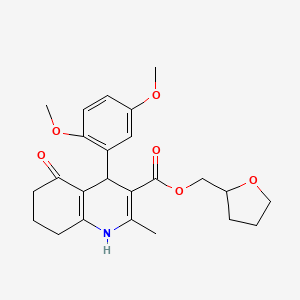
![4-({1-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1H-tetrazol-5-yl}methyl)morpholine](/img/structure/B5236877.png)
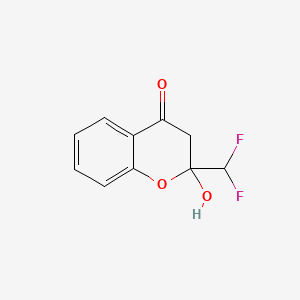
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B5236905.png)
